molecular formula C10H18N2O3 B1441885 Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate CAS No. 1260639-73-3

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate

Cat. No. B1441885
CAS RN: 1260639-73-3
M. Wt: 214.26 g/mol
InChI Key: FULHJHJHVICZJU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate, also known as TBOA, is a compound with the CAS Number: 1260639-73-3 . It has a molecular weight of 214.26 and its IUPAC name is tert-butyl (3-amino-2-oxo-1-pyrrolidinyl)acetate . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate is 1S/C10H18N2O3/c1-10(2,3)15-8(13)6-12-5-4-7(11)9(12)14/h7H,4-6,11H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate has a molecular weight of 214.26 . It is a white to yellow solid at room temperature .

Scientific Research Applications

Dipeptide Synthesis

“Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate” can be used in the synthesis of dipeptides. It is a type of tert-butyloxycarbonyl-protected amino acid ionic liquid, which has been used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Organic Synthesis

This compound can be used as an efficient reactant and reaction medium in organic synthesis when their reactive side chain and N-terminus are chemically protected . This expands the applicability of AAILs in organic synthesis .

Synthesis of Novel Room-Temperature Ionic Liquids (RTILs)

“Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate” can be used in the development of novel RTILs consisting of the 1-ethyl-3-methylimidazolium cation and the anions of 20 commercially available tert-butyloxycarbonyl (Boc)-protected amino acids .

Preparation of Boc-Protected Amino Acid Ionic Liquids (Boc-AAILs)

This compound can be used in the preparation of Boc-AAILs by simple neutralization of [emim] [OH] with commercially available Boc-protected amino acids .

Synthesis of N-Tert-Butylamides

Tert-butyl acetate can be used to convert aromatic nitriles to the corresponding N-tert-butylamides .

Synthesis of S-Tert-Butyl-L-Cysteine Tert-Butyl Ester Hydrochloride

Tert-butyl acetate can be used to convert S-tert-Butyl-L-cysteine hydrochloride to S-tert-butyl-L-cysteine tert-butyl ester hydrochloride .

Mechanism of Action

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate is known to be an inhibitor of glutamate transporters. Glutamate is an amino acid that acts as a neurotransmitter in the central nervous system.

Safety and Hazards

The safety information for Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-8(13)6-12-5-4-7(11)9(12)14/h7H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULHJHJHVICZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718692
Record name tert-Butyl (3-amino-2-oxopyrrolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate

CAS RN

1260639-73-3
Record name tert-Butyl (3-amino-2-oxopyrrolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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